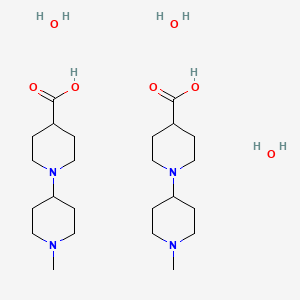
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate is a useful research compound. Its molecular formula is C24H50N4O7 and its molecular weight is 506.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid; trihydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 2761156
- Physical State : Typically appears as a white to light yellow powder.
- Melting Point : Approximately 176 °C.
Antiviral Properties
Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral activity, particularly against HIV. For instance, compounds similar to 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid have been evaluated for their ability to inhibit the interaction between integrase and LEDGF/p75, critical for HIV replication.
| Compound | Inhibition % | Cytotoxicity (CC₅₀) |
|---|---|---|
| Compound A | 89% | >200 µM |
| Compound B | 83% | 158.4 µM |
| Compound C | 67% | >100 µM |
This table summarizes the antiviral efficacy of related compounds, demonstrating the potential of piperidine derivatives in therapeutic applications against viral infections .
Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective effects. In models of neurodegenerative diseases, compounds exhibiting structural similarities to 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid were shown to reduce neuronal apoptosis and oxidative stress. This suggests a potential role in treating conditions such as Alzheimer's disease.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Viral Enzymes : By disrupting the interaction between viral integrase and host proteins, these compounds can prevent viral replication.
- Antioxidant Activity : Some studies suggest that piperidine derivatives may scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
- Modulation of Neurotransmitter Systems : Piperidine compounds may influence neurotransmitter levels, contributing to their neuroprotective effects.
Case Studies
- HIV Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various piperidine derivatives against HIV integrase. Among them, certain compounds demonstrated over 50% inhibition at concentrations below 100 µM, indicating their potential as lead candidates for further development .
- Neuroprotection : Research conducted on neuroprotective agents revealed that specific piperidine derivatives could significantly reduce cell death in cultured neurons exposed to toxic agents. The protective effect was attributed to their ability to modulate intracellular signaling pathways involved in apoptosis .
科学研究应用
Therapeutic Applications
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid has been investigated for several therapeutic applications:
Neurological Disorders
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests potential in managing symptoms associated with these conditions.
Pain Management
The compound has shown promise as an analgesic agent, particularly through its interactions with pain signaling pathways. Studies have indicated that it may inhibit certain receptors involved in pain perception, providing a basis for its use in developing new pain management therapies.
Anticancer Properties
Preliminary studies suggest that 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid may exhibit anticancer activity. It has been tested against various cancer cell lines, showing potential to inhibit tumor growth and proliferation.
Case Study 1: Neuroprotective Effects
In a study involving animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. The mechanism was attributed to its ability to enhance neurotrophic factor signaling pathways, which are crucial for neuronal survival and growth.
Case Study 2: Antitumor Activity
A recent investigation evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as a lead compound for developing novel anticancer drugs. The study utilized various assays to assess cytotoxicity and apoptosis induction, confirming the compound's efficacy at micromolar concentrations.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.3H2O/c2*1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;;/h2*10-11H,2-9H2,1H3,(H,15,16);3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBQALXJQCDMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)O.CN1CCC(CC1)N2CCC(CC2)C(=O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













